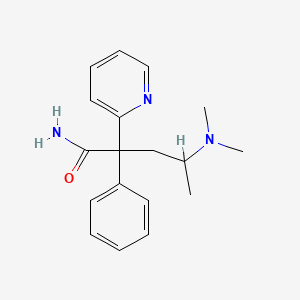
Vamicamide
Descripción general
Descripción
Vamicamide is an organic compound that features a dimethylamino group, a phenyl group, and a pyridyl group attached to a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vamicamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridyl Intermediate: The initial step involves the preparation of a pyridyl intermediate through a coupling reaction, such as the Wurtz coupling, which involves the reaction of 4-lithiodihalopyridines with an oxidizing agent like iodine or manganese dioxide.
Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the pyridyl intermediate in the presence of a palladium catalyst.
Incorporation of the Dimethylamino Group: The dimethylamino group is typically added through a nucleophilic substitution reaction, where a dimethylamine reacts with an appropriate leaving group on the intermediate compound.
Formation of the Pentanamide Backbone: The final step involves the formation of the pentanamide backbone through an amide coupling reaction, using reagents such as di(2-pyridyl) carbonate or O,O’-di(2-pyridyl) thiocarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Vamicamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyridyl ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyridines.
Aplicaciones Científicas De Investigación
Vamicamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Vamicamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. It may also participate in electron transfer reactions, influencing redox processes within cells .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: Known for its catalytic properties in organic synthesis.
2-Phenylpyridine: Used as a ligand in coordination chemistry.
N,N-Dimethylbenzamide: Utilized in organic synthesis and as a solvent.
Uniqueness
Vamicamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a dimethylamino group and a pyridyl ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
97987-88-7 |
|---|---|
Fórmula molecular |
C18H23N3O |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22) |
Clave InChI |
BWNLUIXQIHPUGO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
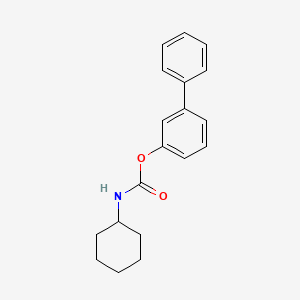
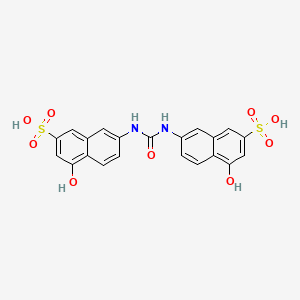

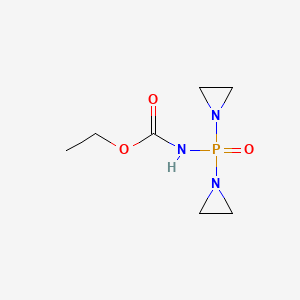
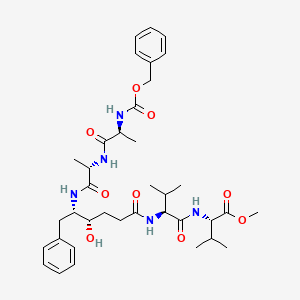
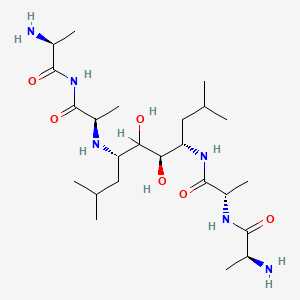
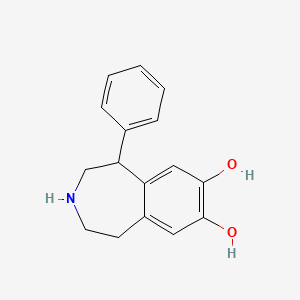

![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)
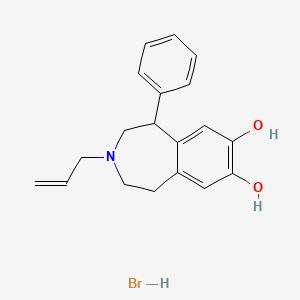

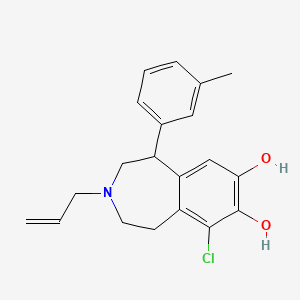

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)
